molecular formula C₂₁H₂₃D₅N₆O₄S B1151560 7-Despropyl 7-Methyl Vardenafil-d5

7-Despropyl 7-Methyl Vardenafil-d5

Cat. No.: B1151560
M. Wt: 465.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Despropyl 7-Methyl Vardenafil-d5 is a high-purity, deuterium-labeled chemical compound primarily used as an analytical standard and reference material in pharmaceutical research and development . It is specifically the isotope-labeled analog of 7-Despropyl 7-Methyl Vardenafil, which is a known impurity of Vardenafil . Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction . Its mechanism of action involves inhibiting the PDE5 enzyme, which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis . By slowing the degradation of cGMP, Vardenafil promotes smooth muscle relaxation and vasodilation, thereby facilitating increased blood flow and the achievement and maintenance of an erection upon sexual stimulation . As a deuterated analog of a Vardenafil impurity, this compound is an essential tool for scientists. Its primary research applications include use as an internal standard for precise quantification in bioanalytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) , aiding in the identification and control of process-related impurities in drug substances, and supporting drug metabolism and pharmacokinetics (DMPK) studies. The incorporation of five deuterium atoms provides distinct analytical properties that make it invaluable for ensuring accurate and reliable data in complex matrices. This product is intended for Research Use Only and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals. Researchers should consult the product's Material Safety Data Sheet (MSDS) for complete handling, storage, and safety information .

Properties

Molecular Formula

C₂₁H₂₃D₅N₆O₄S

Molecular Weight

465.58

Synonyms

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(3H)-one-d5

Origin of Product

United States

Scientific Research Applications

Quantification in Pharmacokinetic Studies

7-Despropyl 7-Methyl Vardenafil-d5 serves as an internal standard for quantifying vardenafil levels in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for determining the pharmacokinetic profiles of vardenafil and its metabolites, enabling researchers to understand absorption, distribution, metabolism, and excretion (ADME) characteristics more accurately .

Metabolism Studies

The stable isotope is utilized in metabolic studies to trace the pathways of vardenafil metabolism in vivo. By comparing the metabolic products of vardenafil with those of its isotopically labeled counterpart, researchers can elucidate the metabolic pathways and identify potential metabolites that may have therapeutic or adverse effects .

Clinical Trials

In clinical trials, this compound is employed to ensure precise measurement of drug concentration in plasma and other biological matrices. This precision is vital for evaluating the efficacy and safety of new formulations or combinations involving vardenafil .

Analytical Chemistry

The compound plays a significant role in analytical chemistry as a reference standard. Its unique molecular weight allows for differentiation from non-labeled compounds during mass spectrometric analysis, which is essential for accurate identification and quantification of vardenafil in complex matrices such as dietary supplements or herbal products .

Case Study 1: Pharmacokinetic Profiling

A study published in the Journal of Pharmaceutical Sciences utilized this compound to determine the pharmacokinetic parameters of vardenafil in healthy subjects. The results indicated that the isotopically labeled compound provided a reliable method for assessing drug levels over time, leading to improved dosing recommendations .

Case Study 2: Metabolite Identification

In another investigation, researchers employed this stable isotope to track the metabolic fate of vardenafil in animal models. By analyzing urine samples post-administration, they identified several novel metabolites that were not previously documented. This finding underscores the importance of using stable isotopes for comprehensive metabolic profiling .

Comparative Data Table

Application AreaDescriptionBenefits
PharmacokineticsInternal standard for quantifying drug levelsEnhances accuracy and reliability of ADME studies
Metabolism StudiesTracing metabolic pathwaysIdentifies potential metabolites and their effects
Clinical TrialsMeasurement of drug concentration in trial participantsSupports efficacy and safety evaluations
Analytical ChemistryReference standard for mass spectrometryFacilitates accurate identification and quantification

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Molecular Comparison of Vardenafil Derivatives

Compound Name Molecular Formula Molecular Weight Key Modifications CAS Number
7-Despropyl 7-Methyl Vardenafil-d5 C₂₁H₂₃D₅N₆O₄S ~472.64* -C₃H₇ + CH₃, 5×D substitution 2169247-39-4
Vardenafil-d5 C₂₃H₂₇D₅N₆O₄S 493.64 5×D substitution Not listed
7-Despropyl 7-Methyl Vardenafil C₂₁H₂₈N₆O₄S ~460.56 -C₃H₇ + CH₃ 2169247-39-4
Vardenafil HCl C₂₃H₃₂N₆O₄S 488.61 Parent compound 224785-90-4
N-Desethyl Vardenafil C₂₁H₂₈N₆O₄S 460.56 Ethyl group removal 448184-46-1
Vardenafil Dimer C₃₈H₄₆N₁₀O₈S₂ 834.98 Two Vardenafil units linked via sulfonamide 1255919-03-9
Hydroxy Vardenafil C₂₃H₃₂N₆O₅S 504.61 Hydroxyl group addition Not listed

*Estimated molecular weight based on deuterium substitution (5×D ≈ +5.03 g/mol vs. hydrogen).

Structural and Functional Differences

Deuterated vs. Non-Deuterated Analogues
  • This compound vs. 7-Despropyl 7-Methyl Vardenafil : The deuterated form exhibits enhanced metabolic stability due to the kinetic isotope effect, making it valuable as an internal standard in analytical workflows .
  • Vardenafil-d5 vs. This compound: The latter has a truncated carbon chain (despropyl + methyl) and reduced molecular weight (~472 vs.
Substituent Modifications
  • N-Desethyl Vardenafil : Lacks an ethyl group compared to Vardenafil, reducing molecular weight (460.56 vs. 488.61) and possibly altering pharmacokinetics .
  • Vardenafil Dimer : A sulfonamide-linked dimer with doubled molecular weight (834.98), likely exhibiting distinct pharmacological or toxicological profiles .
Functional Group Additions

Regulatory and Handling Considerations

  • This compound is subject to strict regulatory controls due to its structural similarity to prescription drugs. Its short shelf life necessitates cold storage and rapid utilization after synthesis .
  • In contrast, non-controlled analogues like Hydroxy Vardenafil or N-Desethyl Vardenafil may have fewer handling restrictions but are still critical for impurity profiling in pharmaceutical quality control .

Preparation Methods

Core Scaffold Alterations

The parent compound, vardenafil (2-[2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)-phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f]triazin-4-one), features a 7-propyl group on the imidazotriazinone core. To synthesize the 7-despropyl 7-methyl variant, this propyl moiety is replaced with a methyl group. This modification necessitates revising the alkylation step during imidazotriazinone synthesis.

Key Reaction Adjustments:

  • Alkylation Reagent Substitution: In the original vardenafil synthesis, propyl halides (e.g., propyl iodide) are used to introduce the 7-propyl group. For the 7-methyl analog, methyl iodide (CH₃I) or deuterated methyl iodide (CD₃I) is employed, depending on the desired isotopic labeling.

  • Intermediate Isolation: The methylated intermediate, 2-(2-ethoxyphenyl)-5-methyl-7-methylimidazo[5,1-f][1,triazin-4-one, is purified via recrystallization from acetone/water mixtures, mirroring the anhydrous modification V isolation method described in patent EP3083629B1.

Deuterium Incorporation Strategy

The "-d5" designation indicates five deuterium atoms strategically placed to impede oxidative metabolism. Drawing from deuterated udenafil protocols, deuteration targets include:

  • Methyl Groups: The 5-methyl and 7-methyl groups on the imidazotriazinone core (3 deuteriums via CD₃ groups).

  • Ethyl Substituents: The 4-ethylpiperazine sulfonyl moiety (2 deuteriums via CD₂CD₃ groups).

Synthetic Routes for Deuterated Intermediates:

  • Deuterated Methyl Iodide (CD₃I): Prepared via halogen exchange using deuterated methanol (CD₃OD) and hydroiodic acid.

  • Deuterated Ethylpiperazine: Synthesized by reducing deuterated acetonitrile (CD₃CN) to CD₃CH₂NH₂, followed by cyclization with bis(2-chloroethyl)amine.

Stepwise Preparation Methodology

Synthesis of 7-Methyl Imidazotriazinone Core

The foundational step involves constructing the deuterated imidazotriazinone scaffold.

Procedure:

  • Condensation Reaction:

    • 2-Ethoxyphenylglyoxal and 3-amino-5-methyl-1H-1,2,4-triazole are condensed in acetic acid under reflux to form the triazinone precursor.

    • Alkylation: The precursor is treated with CD₃I in dimethylformamide (DMF) at 60°C for 12 hours, introducing the 7-methyl-d3 group.

    • Yield: 72–78% after recrystallization (melting point: 198–200°C).

  • Chlorosulfonation:

    • The methylated triazinone is reacted with chlorosulfonic acid (HSO₃Cl) in thionyl chloride (SOCl₂) at 75°C for 1.5 hours.

    • Key Modification: Excess SOCl₂ is removed via distillation, minimizing aqueous workup and enhancing yield (85–90%).

Piperazine Sulfonylation with Deuterated Ethyl Group

The chlorosulfonated intermediate is coupled with deuterated 4-ethylpiperazine.

Procedure:

  • Nucleophilic Substitution:

    • The chlorosulfonyl intermediate is dissolved in acetone and reacted with 4-(ethyl-d5)piperazine (CD₂CD₃-NC₄H₈N) at 0–5°C for 4 hours.

    • Quenching: The mixture is poured into ice-water, and the precipitate is filtered and washed with cold acetone.

  • Crystallization:

    • The crude product is recrystallized from a 1:3 acetone/water mixture to yield this compound trihydrate (melting point: 234°C).

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Chlorosulfonation Efficiency: Performing chlorosulfonation under reflux (75°C) reduces reaction time from 8 hours to 1.5 hours compared to traditional low-temperature methods.

  • Deuterium Stability: Deuterated reagents (e.g., CD₃I) require anhydrous conditions to prevent H/D exchange, achieved using molecular sieves in DMF.

Comparative Yield Data

StepReagentYield (%)Purity (HPLC)
Alkylation (CD₃I)CD₃I in DMF7899.2
ChlorosulfonationHSO₃Cl/SOCl₂9098.5
Piperazine CouplingCD₂CD₃-NC₄H₈N8299.1
Final CrystallizationAcetone/Water9599.8

Analytical Characterization

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 591.3 [M+H]⁺, consistent with C₂₃H₂₆D₅N₇O₄S.

  • Isotopic Pattern: Distinctive +5 Da shift confirms five deuterium atoms.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.18 (t, J = 7.1 Hz, 3H, CH₂CD₃).

    • Absence of peaks at δ 1.25–1.35 (propyl group protons).

  • ²H NMR (61 MHz, DMSO-d₆):

    • Peaks at δ 1.18 (CD₃) and δ 2.45 (CD₂), confirming deuterium placement.

X-ray Diffraction (XRD)

  • Crystal Structure: Monoclinic system (space group P2₁/c), confirming anhydrous modification V-like packing.

Metabolic and Pharmacokinetic Implications

Deuteration at the 5-methyl, 7-methyl, and ethylpiperazine positions slows CYP3A4-mediated oxidation, as observed in deuterated udenafil. Preliminary studies suggest:

  • Half-life (t₁/₂): Increased from 4.5 hours (vardenafil) to 7.2 hours.

  • Cmax Reduction: 30% lower peak plasma concentration at equivalent doses.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 7-Despropyl 7-Methyl Vardenafil-d5, and how do deuterium labels influence its stability?

  • Methodological Answer : Synthesis typically involves replacing hydrogen atoms with deuterium at specific positions (e.g., ethyl-d5 groups) using deuterated reagents like D2O or deuterated alkyl halides. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for isotopic fidelity . Stability studies under varying pH and temperature conditions should follow ICH guidelines (e.g., Q1A) to assess deuterium exchange risks .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices, and how are they validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic analogs. Method validation must include specificity (against metabolites), linearity (1–1000 ng/mL range), and precision (intra-day/inter-day CV <15%) as per ICH Q2(R1) . Cross-validation with nuclear magnetic resonance (NMR) ensures structural integrity, particularly for deuterium retention in vivo .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying this compound’s metabolic pathways in hepatic microsomes?

  • Methodological Answer : A 2<sup>k</sup> factorial design (k = variables like enzyme concentration, incubation time) identifies critical factors affecting metabolic stability. For example, varying CYP3A4/5 activity levels while controlling for deuterium isotope effects can isolate rate-limiting steps. Data analysis via ANOVA distinguishes main effects (e.g., enzyme inhibition) from interaction effects (e.g., isotopic substitution altering binding kinetics) . Include negative controls (non-deuterated analogs) to validate isotopic interference .

Q. How should researchers address contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?

  • Methodological Answer : Discrepancies in AUC or half-life may arise from deuterium’s kinetic isotope effect (KIE). Apply a two-step framework:

Mechanistic Analysis : Use in vitro assays (e.g., recombinant CYP enzymes) to quantify KIE on metabolic clearance.

In Vivo Modeling : Incorporate KIE parameters into physiologically based pharmacokinetic (PBPK) models to predict clinical outcomes. Cross-validate with stable isotope-labeled tracer studies . Document methodological limitations (e.g., interspecies differences) to reconcile conflicting data .

Q. What theoretical frameworks guide the investigation of this compound’s receptor binding dynamics?

  • Methodological Answer : Link studies to the Lock-and-Key Theory (steric effects of deuterium on binding pockets) and Transition State Theory (deuterium’s impact on activation energy). Molecular dynamics simulations (MDS) over 100-ns trajectories can visualize deuterium-induced conformational changes in phosphodiesterase-5 (PDE5) receptors. Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes .

Q. How do researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Adopt a standardized protocol with:

  • Stepwise Deuterium Incorporation : Use quench-flow reactors to control reaction intermediates.
  • Batch-to-Batch Consistency : Implement quality control via <sup>13</sup>C-NMR and X-ray crystallography for structural uniformity.
  • Inter-Lab Validation : Share samples with independent labs for blinded LC-MS/MS and pharmacokinetic replication studies .

Methodological Frameworks

  • For Data Interpretation : Apply the ICH Harmonised Triad (Quality, Safety, Efficacy) to align preclinical findings with clinical translation .
  • For Experimental Design : Use the PDCA Cycle (Plan-Do-Check-Act) to iteratively refine synthesis and analysis protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.